

# In-Depth Spectroscopic Data Interpretation and Methodologies for Aplithianine A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aplithianine A*

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This technical guide provides a comprehensive analysis of the spectroscopic data for **Aplithianine A**, a novel kinase inhibitor isolated from a marine tunicate of the Aplidium species. The following sections detail the methodologies employed for its isolation and characterization, present its complete spectroscopic data in a structured format, and illustrate key related biological and experimental pathways.

## Summary of Spectroscopic and Physical Data

**Aplithianine A** was isolated as a white solid.[1] Its molecular formula was established as  $C_{13}H_{13}N_7S$  through high-resolution electrospray ionization mass spectrometry (HRESIMS) in conjunction with  $^1H$  and  $^{13}C$  NMR data.[1]

**Table 1: General Spectroscopic and Physical Properties**

Property	Value	Reference
Appearance	White Solid	[1]
Molecular Formula	$C_{13}H_{13}N_7S$	[1]
HRESIMS $[M+H]^+$	m/z 300.1028 (Calcd. for $C_{13}H_{14}N_7S$ , 300.1026)	[1]

**Table 2: UV and IR Spectroscopic Data**

Spectroscopy	Data	Reference
UV (MeOH)	$\lambda_{\text{max}}$ (log $\epsilon$ ) 242 (3.98), 333 (4.23) nm	
IR (neat)	$\nu_{\text{max}}$ 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 $\text{cm}^{-1}$	

**Table 3:  $^1\text{H}$  NMR Spectroscopic Data for Aplithianine A (600 MHz,  $\text{CD}_3\text{OD}$ )**

Position	$\delta\text{H}$ (ppm), mult. (J in Hz)
2	3.32, t (5.8)
3	4.61, t (5.8)
5	7.63, s
2'	8.84, s
4'	7.91, d (1.4)
5'	7.50, d (1.4)
8'	8.28, s
N-CH <sub>3</sub>	4.02, s

**Table 4:  $^{13}\text{C}$  NMR Spectroscopic Data for Aplithianine A (150 MHz,  $\text{CD}_3\text{OD}$ )**

Position	$\delta C$ (ppm), type
2	26.2, CH <sub>2</sub>
3	42.8, CH <sub>2</sub>
5	128.7, CH
6	149.0, C
2'	155.0, CH
4'	143.5, CH
5'	121.2, CH
6'	154.0, C
8'	148.0, CH
N-CH <sub>3</sub>	35.1, CH <sub>3</sub>
Imidazole C-2	141.2, C
Imidazole C-4	127.8, C

## Experimental Protocols

### Isolation and Purification

**Aplithianine A** was isolated from the organic solvent extract of an Aplidium sp. marine tunicate. The isolation process employed bioassay-guided fractionation. The primary separation techniques included solid-phase extraction (SPE) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

### Spectroscopic Analysis

The structural elucidation of **Aplithianine A** was achieved through a comprehensive analysis of its spectroscopic and spectrometric data.

- NMR Spectroscopy: 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D (HSQC, HMBC, COSY) NMR data were acquired on a Bruker Avance III NMR spectrometer operating at 600 MHz for <sup>1</sup>H and 150 MHz for <sup>13</sup>C, equipped with a 3 mm cryogenic probe. Initial measurements in DMSO-d<sub>6</sub>

showed broad and weak signals, which was resolved by using methanol-d<sub>4</sub> (CD<sub>3</sub>OD) as the solvent. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signals (CD<sub>3</sub>OD:  $\delta$ H 3.31,  $\delta$ C 49.0).

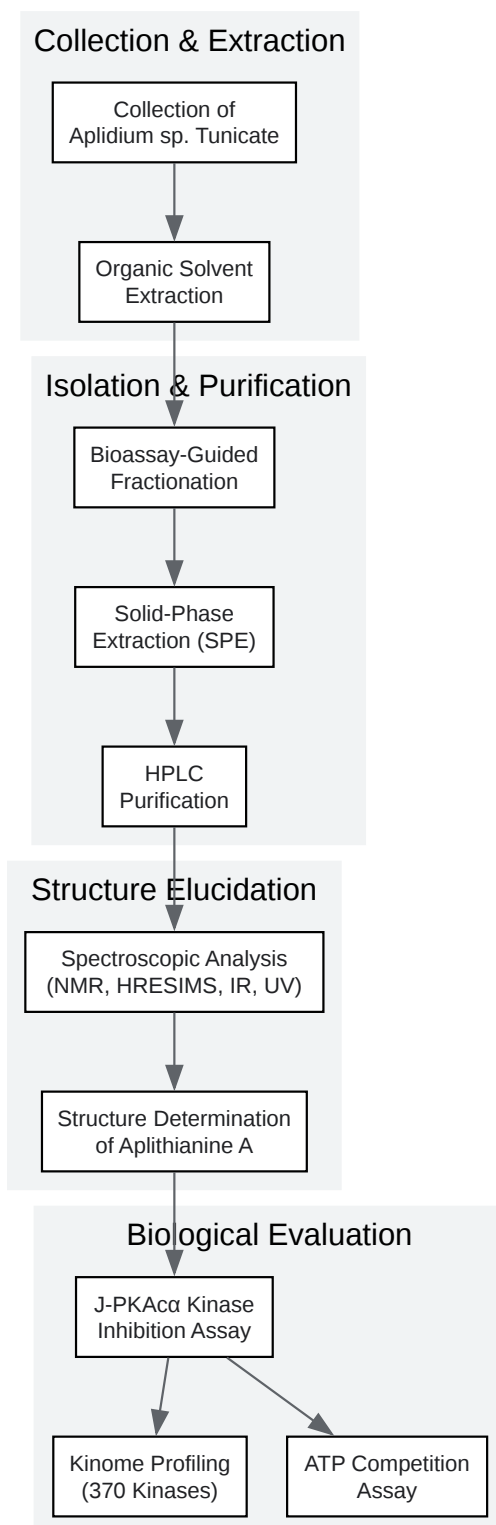
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the exact mass and molecular formula of the compound.
- UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectra were recorded in methanol (MeOH).
- IR Spectroscopy: Infrared (IR) spectra were obtained using a neat sample.

## Visualizations: Workflows and Pathways

### Experimental Workflow

The following diagram outlines the key steps in the discovery and characterization of **Aplithianine A**, from collection to final structure elucidation and initial biological screening.

## Workflow for Aplithianine A Discovery and Characterization

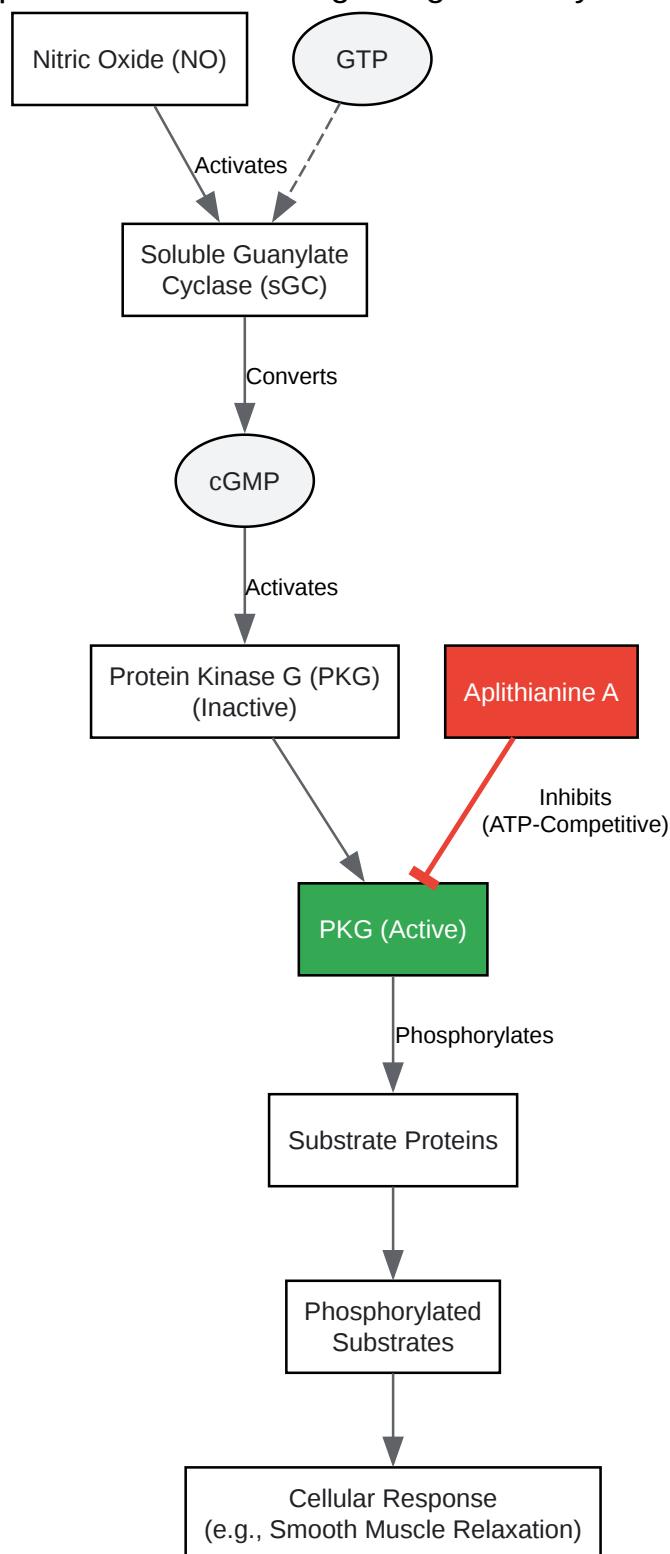
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Caption: Workflow from marine source to purified active compound.

## Signaling Pathway Inhibition

**Aplithianine A** is an ATP-competitive inhibitor that has shown potent inhibition of several serine/threonine kinases, including Protein Kinase G (PKG). The cGMP-PKG signaling pathway is crucial in various physiological processes. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by **Aplithianine A**.

## Simplified cGMP-PKG Signaling Pathway Inhibition

[Click to download full resolution via product page](#)Caption: Inhibition of active PKG by **Aplithianine A**.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)